Potency and Binding Mode: HA130 vs. PF-8380 and GLPG1690 in Enzymatic Assays
In a direct comparative study using an FS-3-based enzymatic assay, HA130 inhibited autotaxin with an IC50 of 28 nM. This potency is lower (i.e., a higher IC50 value) compared to the control compounds PF-8380 (IC50 = 4.23 nM) and GLPG1690 (IC50 = 3.72 nM) [1]. This difference is mechanistically significant: HA130 is a boronic acid-based inhibitor that binds reversibly to the catalytic threonine (T210) in the ATX active site, whereas PF-8380 and GLPG1690 utilize alternative chemical scaffolds and binding interactions [2].
| Evidence Dimension | Inhibitory Potency (IC50) against Autotaxin |
|---|---|
| Target Compound Data | 28 nM |
| Comparator Or Baseline | PF-8380: 4.23 nM; GLPG1690: 3.72 nM |
| Quantified Difference | HA130 is 6.6-fold and 7.5-fold less potent than PF-8380 and GLPG1690, respectively, in this assay format. |
| Conditions | FS-3-based fluorescence enzymatic assay |
Why This Matters
This demonstrates that HA130 is not a 'potency-equivalent' substitute; its distinct IC50 and binding mode may be preferred for studies requiring a less potent, reversible inhibitor to avoid complete pathway ablation or for orthogonal validation of target engagement.
- [1] Li T, Yang Y, Wang H, et al. Hybrid imidazo[1,2-a]pyridine analogs as potent ATX inhibitors with concrete in vivo antifibrosis effect. Arch Pharm (Weinheim). 2022;355(9):e2200114. View Source
- [2] Albers HM, Dong A, van Meeteren LA, et al. Boronic acid-based inhibitor of autotaxin reveals rapid turnover of LPA in the circulation. Proc Natl Acad Sci USA. 2010;107(16):7257-7262. View Source
